6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H4BrNO3 . This compound is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, with a bromine atom at the 6th position and a carboxylic acid group at the 5th position . It is a solid at room temperature and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of a furo[3,2-b]pyrrole precursor followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a corresponding ketone or aldehyde.
Scientific Research Applications
6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. Studies suggest that it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-Furo[3,2-b]pyrrole-5-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
6-Fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.
Uniqueness
The presence of the bromine atom in 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIQOPYSEFRDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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